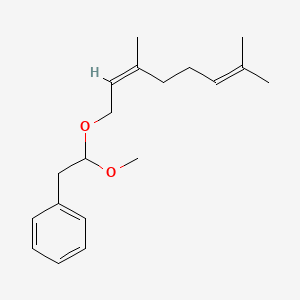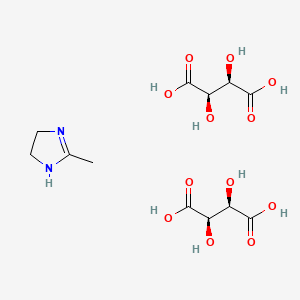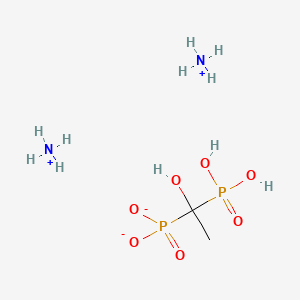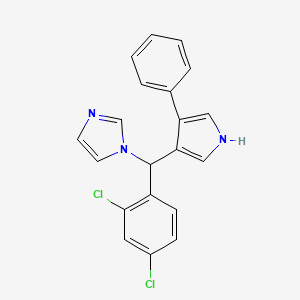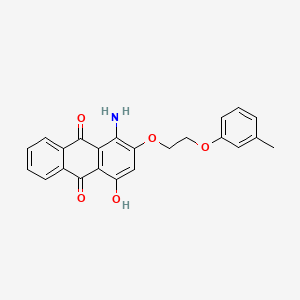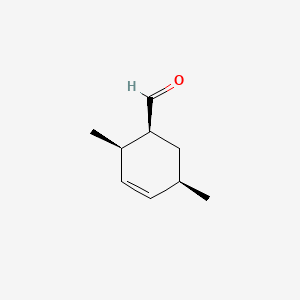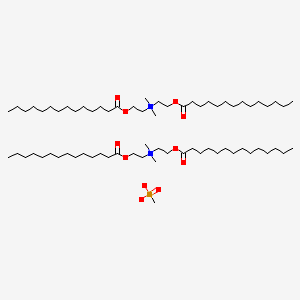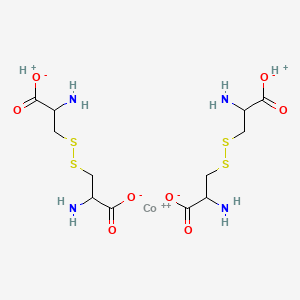
Bis(L-cystinato)cobaltate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(L-cystinato)cobaltate(2-) is a coordination compound consisting of a cobalt ion complexed with two L-cystine ligands This compound is part of a broader class of coordination complexes, which are known for their diverse structures and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(L-cystinato)cobaltate(2-) typically involves the reaction of cobalt salts with L-cystine under controlled conditions. One common method includes dissolving cobalt(II) chloride in water and then adding L-cystine. The mixture is stirred and heated to promote the formation of the complex. The reaction can be represented as follows:
CoCl2+2L-cystine→Bis(L-cystinato)cobaltate(2-)+2HCl
Industrial Production Methods
While specific industrial production methods for Bis(L-cystinato)cobaltate(2-) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pH, and concentration to maximize yield and purity. Techniques like crystallization and filtration would be employed to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(L-cystinato)cobaltate(2-) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands.
Complexation Reactions: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can oxidize the cobalt center.
Reducing Agents: Sodium borohydride or hydrazine can reduce the cobalt center.
Substitution Reagents: Ammonia or ethylenediamine can replace L-cystine ligands under appropriate conditions.
Major Products
Oxidation: Oxidized cobalt complexes.
Reduction: Reduced cobalt complexes.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(L-cystinato)cobaltate(2-) has several applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential role in biological systems, particularly in metal ion transport and storage.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or in metal-based drug design.
Wirkmechanismus
The mechanism of action of Bis(L-cystinato)cobaltate(2-) involves its ability to interact with biological molecules and metal ions. The cobalt center can undergo redox reactions, which may influence cellular processes. The L-cystine ligands can interact with proteins and enzymes, potentially affecting their function. The compound’s ability to form complexes with other metal ions can also play a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(ethylenediamine)cobaltate(2-)
- Bis(oxalato)cobaltate(2-)
- Bis(acetylacetonato)cobaltate(2-)
Uniqueness
Bis(L-cystinato)cobaltate(2-) is unique due to the presence of L-cystine ligands, which are biologically relevant amino acids
Eigenschaften
CAS-Nummer |
81876-66-6 |
|---|---|
Molekularformel |
C12H22CoN4O8S4 |
Molekulargewicht |
537.5 g/mol |
IUPAC-Name |
2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;cobalt(2+);hydron |
InChI |
InChI=1S/2C6H12N2O4S2.Co/c2*7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h2*3-4H,1-2,7-8H2,(H,9,10)(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
HDGMDUZEOWVQDN-UHFFFAOYSA-L |
Kanonische SMILES |
[H+].[H+].C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


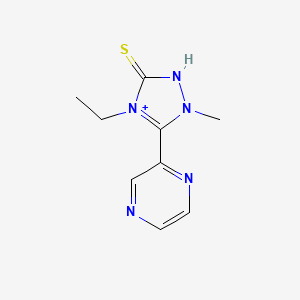


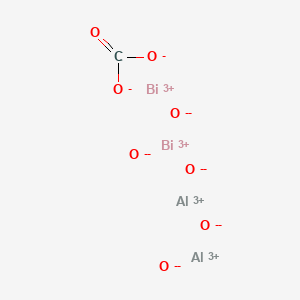
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)
